H-4-Azido-Phe-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the diazotization of L-phenylalanine followed by azidation . The reaction conditions often require a controlled temperature and pH to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of H-4-Azido-Phe-OH may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
H-4-Azido-Phe-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts and alkyne-containing molecules are commonly used.
Reduction Reactions: Reducing agents such as hydrogen gas or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Cycloaddition Products: Triazoles are the major products formed from CuAAC reactions.
Reduction Products: Amines are the primary products formed from the reduction of the azide group.
Scientific Research Applications
H-4-Azido-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: It serves as a tool for labeling and tracking proteins in biological systems.
Medicine: It is utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: It is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of H-4-Azido-Phe-OH involves its ability to undergo bioorthogonal reactions without interfering with native biological processes . The azide group reacts specifically with alkyne groups in the presence of a copper catalyst, forming stable triazole linkages. This specificity allows for precise modification and labeling of biomolecules .
Comparison with Similar Compounds
H-4-Azido-Phe-OH is unique due to its azide functionality, which enables bioorthogonal click chemistry. Similar compounds include:
p-Aminophenylalanine: Contains an amino group instead of an azide.
p-Benzoylphenylalanine: Contains a benzoyl group.
p-Biphenylalanine: Contains a biphenyl group.
These compounds differ in their functional groups, which influence their reactivity and applications. This compound stands out for its utility in click chemistry and bioorthogonal labeling .
Properties
IUPAC Name |
2-amino-3-(4-azidophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHIKRLROONTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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